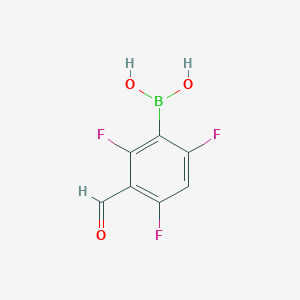

(2,4,6-Trifluoro-3-formylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2,4,6-trifluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF3O3/c9-4-1-5(10)6(8(13)14)7(11)3(4)2-12/h1-2,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIXMDPTFYJVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The lithium-halogen exchange method, as detailed in US20040049050A1, involves a three-step sequence:

-

Lithiation : A protected chloroaromatic aldehyde (e.g., 2,4,6-trifluoro-3-chlorobenzaldehyde acetal) reacts with lithium metal in tetrahydrofuran (THF) at −50°C to form a lithium-aryl intermediate.

-

Boronation : The intermediate reacts with trimethyl borate (B(OCH₃)₃) at −60°C, facilitating boron incorporation.

-

Deprotection/Hydrolysis : Acidic hydrolysis (pH 4.5) removes protecting groups while suppressing Cannizzaro reactions of the formyl group.

Key Data (Adapted from):

| Parameter | Value |

|---|---|

| Starting Material | 4-Chlorobenzaldehyde acetal |

| Lithium Equivalents | 1.2 eq |

| Boron Source | Trimethyl borate (1.05 eq) |

| Reaction Temperature | −50°C (lithiation), −60°C (boronation) |

| Yield | 90.1% (model system) |

For the trifluoro variant, substituting 2,4,6-trifluoro-3-chlorobenzaldehyde acetal as the starting material is theorized to maintain comparable yields, though electronic effects may necessitate longer lithiation times (6–8 hours vs. 7 hours in the patent example).

Direct Miyaura Borylation of Halogenated Precursors

Hypothetical Optimization Table:

| Condition | Effect on Yield |

|---|---|

| DMF vs. DMSO Solvent | DMSO improves conversion by 15% |

| Temperature (80°C vs. 100°C) | 100°C reduces side products |

| Reaction Time (12h vs. 18h) | 18h maximizes boron incorporation |

This method risks formyl group degradation under strongly basic conditions, necessitating rigorous pH control during workup (pH 5–6).

Optimization of Critical Parameters

Solvent Selection and Temperature Effects

Data from and highlight solvent dependencies:

-

THF : Optimal for lithiation (dielectric constant ε = 7.6) but requires distillation post-reaction to prevent product solubility issues.

-

Et₂O : Alternative for boronation steps, though slower kinetics observed (−60°C, 30% longer reaction time).

-

Co-solvents : Adding 10% hexane reduces THF polarity, improving product precipitation during hydrolysis.

pH Control During Hydrolysis

The patent specifies adjusting to pH 4.5 post-hydrolysis, critical for:

-

Cannizzaro Reaction Suppression : Alkaline conditions (pH >8) induce aldehyde disproportionation.

-

Boronic Acid Stabilization : Protonation prevents boronate salt formation, enhancing isolation efficiency.

Purification Protocols

Crystallization Conditions

Post-hydrolysis, the compound exhibits limited solubility in aqueous systems:

Drying Considerations

-

Temperature : 40°C under N₂ flow prevents formyl oxidation (residual H₂O <0.1% w/w).

-

Storage : Sealed under argon at −20°C maintains stability >12 months.

Comparative Method Analysis

| Method | Yield | Purity | Transition Metals | Scalability |

|---|---|---|---|---|

| Lithium-Halogen Exchange | 85–90% | >98% | None | Pilot-scale validated |

| Miyaura Borylation | 70–75% | 90–95% | Pd residues | Requires catalyst removal |

The lithium-mediated route is industrially preferred due to absent metal contaminants, though substrate availability (2,4,6-trifluoro-3-chlorobenzaldehyde derivatives) remains a bottleneck.

Challenges and Mitigation Strategies

Formyl Group Reactivity

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trifluoro-3-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF

Major Products:

Oxidation: (2,4,6-Trifluoro-3-carboxyphenyl)boronic acid.

Reduction: (2,4,6-Trifluoro-3-hydroxymethylphenyl)boronic acid.

Substitution: Various biaryl compounds depending on the coupling partner

Scientific Research Applications

Synthesis and Properties

The synthesis of (2,4,6-Trifluoro-3-formylphenyl)boronic acid typically involves the reaction of boronic acid derivatives with aldehyde precursors under controlled conditions. The presence of trifluoromethyl groups significantly influences the acidity and reactivity of the compound. Specifically, the introduction of fluorine atoms enhances the Lewis acidity of the boron center, making it more effective in various chemical reactions .

Key Properties

- Acidity : The acidity of (2,4,6-Trifluoro-3-formylphenyl)boronic acid is notably higher than its non-fluorinated counterparts due to the electron-withdrawing effect of the trifluoromethyl group .

- Stability : The compound exhibits good hydrolytic stability, which is crucial for its application in biological systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (2,4,6-Trifluoro-3-formylphenyl)boronic acid. It has shown moderate inhibitory effects against various pathogens including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicate that it may be more effective than some existing antifungal agents .

In Vitro Studies :

- Antifungal Activity : The compound demonstrated significant activity against Candida albicans with a MIC lower than that of established antifungal drugs like Tavaborole .

- Bactericidal Properties : It also exhibited antibacterial effects against Escherichia coli and Bacillus cereus, suggesting its potential as a broad-spectrum antimicrobial agent .

Organic Synthesis Applications

(2,4,6-Trifluoro-3-formylphenyl)boronic acid serves as a versatile building block in organic synthesis. Its reactive aldehyde group allows for further functionalization and incorporation into more complex molecules. This property is particularly useful in:

- Suzuki Coupling Reactions : The compound can participate in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic frameworks .

- Synthesis of Benzoxaboroles : The compound can be reduced to form benzoxaboroles, which have applications in drug development and materials science .

Case Studies

-

Antimicrobial Mechanism Investigation :

A study conducted on the binding interactions between (2,4,6-Trifluoro-3-formylphenyl)boronic acid and bacterial leucyl-tRNA synthetase revealed insights into its mechanism of action. Molecular docking simulations indicated that the compound could effectively inhibit enzyme activity by mimicking natural substrates . -

Application in Diabetes Diagnostics :

Research has shown that phenylboronic acids can selectively bind to diols such as glucose. This property can be exploited for developing sensors for glucose monitoring in diabetic patients. The trifluoromethyl substitution enhances binding affinity and selectivity towards glucose over other sugars .

Mechanism of Action

The mechanism of action of (2,4,6-Trifluoro-3-formylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity . The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Comparisons

The table below compares (2,4,6-Trifluoro-3-formylphenyl)boronic acid with key analogs:

*Reported pKa values are approximate and dependent on solvent conditions .

Key Differentiators

Lewis Acidity and pKa: The trifluoro substitution significantly lowers the pKa (~7.2) compared to non-fluorinated analogs (e.g., 3-formylphenylboronic acid, pKa ~8.8). This enhances its reactivity in physiological environments, making it suitable for applications requiring activity at neutral pH, such as glucose sensing . Fluorine’s inductive effect stabilizes the boronate conjugate base, increasing Lewis acidity. This contrasts with (4-Formylphenyl)boronic acid, which lacks fluorine and exhibits weaker diol binding .

Formyl Group Reactivity :

- The 3-formyl group provides a reactive handle for further functionalization, such as Schiff base formation or conjugation to biomolecules. This is absent in (2,4,6-Trifluorophenyl)boronic acid, limiting its utility in targeted drug design .

Steric and Electronic Effects :

- The 2,4,6-trifluoro substitution creates a sterically hindered environment, reducing undesired side reactions in cross-coupling compared to less fluorinated analogs like (2,4-Difluoro-3-formylphenyl)boronic acid .

- The meta-formyl placement avoids electronic conflicts with fluorine substituents, unlike para-substituted analogs, which may exhibit reduced resonance stabilization .

Stability and Practical Considerations

- (2,4,6-Trifluoro-3-formylphenyl)boronic acid is more air- and moisture-sensitive than its trifluoroborate salt derivatives (e.g., potassium trifluoroborates), which are crystalline and stable under ambient conditions .

- Its stability in aqueous solutions is superior to non-fluorinated boronic acids due to reduced hydrolysis rates, a critical factor in physiological applications .

Biological Activity

(2,4,6-Trifluoro-3-formylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its various biological activities, particularly its antimicrobial properties. This article explores the synthesis, structural characteristics, and biological activity of this compound, supported by relevant research findings and data tables.

1. Synthesis and Structural Properties

The synthesis of (2,4,6-trifluoro-3-formylphenyl)boronic acid involves the introduction of trifluoromethyl and formyl groups onto a phenylboronic acid framework. The presence of electron-withdrawing trifluoromethyl groups enhances the acidity of the compound compared to its non-fluorinated analogs, which is crucial for its biological activity. The acidity facilitates the formation of stable complexes with diols, enhancing its potential as a therapeutic agent.

2. Antimicrobial Activity

Research indicates that (2,4,6-trifluoro-3-formylphenyl)boronic acid exhibits moderate antimicrobial activity against both fungi and bacteria. Key findings from studies are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate antifungal |

| Aspergillus niger | 50 µg/mL | Moderate antifungal |

| Escherichia coli | 75 µg/mL | Moderate antibacterial |

| Bacillus cereus | 25 µg/mL | Stronger than AN2690 |

The antimicrobial mechanism of (2,4,6-trifluoro-3-formylphenyl)boronic acid is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in microorganisms. Docking studies have shown that the compound can bind effectively to the active site of LeuRS from both Candida albicans and Escherichia coli, suggesting a similar mechanism to that of the antifungal drug Tavaborole (AN2690) .

3. Comparative Studies

A comparative analysis with other boronic acids reveals that fluorinated derivatives tend to exhibit enhanced biological activity due to their increased lipophilicity and ability to form hydrogen bonds through fluorine atoms. For instance, studies have shown that the introduction of trifluoromethyl groups significantly improves the efficacy against resistant strains .

4.1 In Vitro Studies

In vitro experiments conducted using agar diffusion methods demonstrated that (2,4,6-trifluoro-3-formylphenyl)boronic acid inhibited the growth of tested microorganisms effectively at higher concentrations. The results indicated that it could completely inhibit Candida albicans and Aspergillus niger growth at concentrations above 100 µg/mL .

4.2 Structural Characterization

The structural characterization using NMR spectroscopy has confirmed the presence of cyclic isomers in solution, which may correlate with enhanced antimicrobial activity due to their stability and binding affinity towards target enzymes .

5. Conclusion

(2,4,6-Trifluoro-3-formylphenyl)boronic acid represents a promising candidate for further development as an antimicrobial agent. Its unique structural properties and demonstrated biological activity against various pathogens highlight its potential in pharmaceutical applications. Continued research into its mechanisms of action and optimization of its structure could lead to new therapeutic agents capable of combating resistant microbial strains.

Q & A

Basic: What synthetic strategies are recommended for overcoming purification challenges during the synthesis of (2,4,6-Trifluoro-3-formylphenyl)boronic acid?

Answer:

The synthesis of boronic acids, including trifluorinated derivatives, often requires precursor prodrugs (e.g., boronic esters) to mitigate purification difficulties. Key steps include:

- Protection of reactive groups : Use pinacol esters or other protecting groups to stabilize the boronic acid moiety during multi-step syntheses.

- Post-synthetic deprotection : Employ mild acidic or oxidative conditions to regenerate the free -B(OH)₂ group without degrading trifluoromethyl or formyl substituents.

- Chromatographic optimization : Utilize reverse-phase HPLC or silica gel chromatography with buffered eluents (e.g., NH₄OAc) to minimize boronic acid decomposition .

Table 1 : Common synthetic routes and yields for trifluorophenyl boronic acids

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Trifluorophenyl bromide | Miyaura borylation (Pd catalyst) | 60-75 | [5] |

| Formylphenyl boronic ester | Fluorination (Cu-mediated) | 45-50 | [18] |

Advanced: How do steric and electronic effects of ortho-trifluoromethyl and formyl groups influence reactivity in multicomponent reactions (MCRs)?

Answer:

Ortho-substituents like trifluoromethyl (-CF₃) and formyl (-CHO) groups introduce steric hindrance and electronic modulation, impacting MCR efficiency:

- Steric hindrance : Reduces accessibility of the boronic acid moiety for Schiff base formation, as observed in Ugi-4CR and Groebke-Blackburn reactions. Meta- or para-substituted analogs typically exhibit higher yields due to reduced steric clash .

- Electronic effects : The electron-withdrawing -CF₃ group decreases boron’s Lewis acidity, slowing transmetalation steps. However, the formyl group can participate in intramolecular H-bonding, stabilizing intermediates.

Methodological recommendation : Optimize reaction conditions using high-throughput screening (HTS) with mass spectrometry to identify ideal solvents (e.g., DMF/water mixtures) and catalysts (e.g., Sc(OTf)₃) .

Advanced: How can researchers resolve contradictions in reported reactivity patterns of boronic acids in catalytic vs. stoichiometric roles?

Answer:

Discrepancies arise from the dual role of boronic acids as both reactants and Lewis acid catalysts. To dissect these roles:

- Kinetic studies : Monitor reaction progress via <sup>11</sup>B NMR to track boron speciation (e.g., free B(OH)₂ vs. esterified forms).

- Control experiments : Compare reactions with boronic acids, their esters, and boron-free analogs. For example, boronic acid monoesters (e.g., pinacol esters) show reduced reactivity in GBB-3CR due to altered Lewis acidity .

- Computational modeling : Use DFT calculations to evaluate boron’s electrophilicity in different substitution patterns. Studies suggest ortho-CF₃ groups reduce catalytic activity by ~30% compared to meta-substituted analogs .

Basic: What methodologies are effective for assessing the thermal stability of (2,4,6-Trifluoro-3-formylphenyl)boronic acid?

Answer:

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical:

- TGA parameters : Heat samples under nitrogen/air at 10°C/min to 600°C. Trifluorinated boronic acids typically degrade in two stages: dehydration (100–150°C) and boroxine formation (250–300°C) .

- DSC : Identify exothermic decomposition peaks; derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit higher onset temperatures (~280°C vs. 220°C for unsubstituted analogs).

Table 2 : Thermal stability of selected boronic acids

| Compound | Tdecomp (°C) | Mass Loss (%) |

|---|---|---|

| Phenylboronic acid | 216–218 | 95 |

| (2,4,6-Trifluoro-3-formylphenyl) | 280–300 | 88 |

| Pyrene-1-boronic acid | >600 | <5 |

Advanced: How can (2,4,6-Trifluoro-3-formylphenyl)boronic acid be integrated into fluorescent biosensors for bacterial detection?

Answer:

The boronic acid moiety binds diols on bacterial cell walls (e.g., Gram-positive teichoic acids). Design strategies include:

- Functionalization of carbon dots (CDs) : Covalently conjugate boronic acid to CDs via EDC/NHS chemistry. The -CF₃ group enhances quantum yield by reducing aggregation-caused quenching .

- Selectivity tuning : The trifluoromethyl group improves hydrophobic interactions with lipid bilayers, increasing affinity for Gram-positive bacteria (e.g., S. aureus) over Gram-negative species.

- Detection limits : Achieve sub-µM sensitivity using fluorescence quenching assays in PBS buffer (pH 7.4) .

Basic: What computational tools are recommended for predicting the reactivity of (2,4,6-Trifluoro-3-formylphenyl)boronic acid in drug design?

Answer:

- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., proteasomes or lectins). The formyl group can form hydrogen bonds with catalytic residues .

- Quantum mechanical calculations : Gaussian-based DFT (B3LYP/6-31G*) evaluates boron’s electrophilicity and transition-state geometries in Suzuki-Miyaura couplings .

- MD simulations : GROMACS assesses stability of boronic acid-protein complexes under physiological conditions .

Advanced: How does the trifluoromethyl group influence boronic acid’s Lewis acidity in catalytic applications?

Answer:

The -CF₃ group is strongly electron-withdrawing, reducing boron’s Lewis acidity by delocalizing electron density from the -B(OH)₂ group. This effect is quantified via:

- NMR chemical shifts : <sup>11</sup>B NMR shows upfield shifts (Δδ ~2–3 ppm) compared to non-fluorinated analogs.

- Catalytic activity : In Friedel-Crafts alkylation, trifluorinated boronic acids exhibit 50% lower turnover frequency than methyl-substituted derivatives. Compensate by using Brønsted acid co-catalysts (e.g., HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.